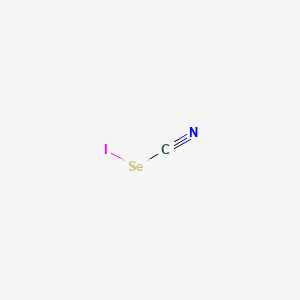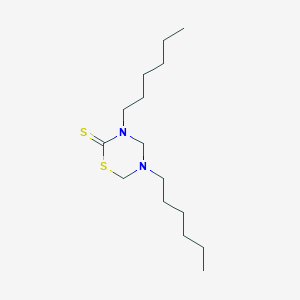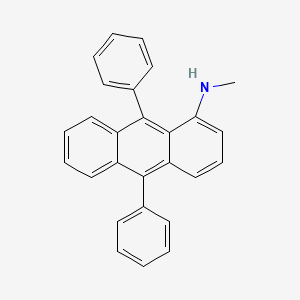
1-Methylamino-9,10-diphenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylamino-9,10-diphenylanthracene is an organic compound with the molecular formula C27H21N. It is a derivative of 9,10-diphenylanthracene, where a methylamino group is attached to the anthracene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylamino-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:
Formation of 9,10-diphenylanthracene: This is typically achieved through a Suzuki coupling reaction between 9,10-dibromoanthracene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Methylamino Group: The final step involves the reaction of 9,10-diphenylanthracene with methylamine under controlled conditions to introduce the methylamino group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methylamino-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.
Scientific Research Applications
1-Methylamino-9,10-diphenylanthracene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in photophysical studies due to its strong fluorescence properties.
Biology: Employed in the study of biological systems where fluorescence tagging is required.
Mechanism of Action
The mechanism of action of 1-Methylamino-9,10-diphenylanthracene primarily involves its interaction with light. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical behavior and interaction with other molecules in its environment .
Comparison with Similar Compounds
9,10-Diphenylanthracene: The parent compound, known for its fluorescence properties.
9,10-Bis(phenylethynyl)anthracene: Another derivative with enhanced photophysical properties.
9,10-Dimethylanthracene: A similar compound with methyl groups instead of phenyl groups.
Uniqueness: 1-Methylamino-9,10-diphenylanthracene stands out due to the presence of the methylamino group, which imparts unique electronic and steric effects, enhancing its fluorescence properties and making it suitable for specific applications in photophysics and optoelectronics .
Properties
CAS No. |
55334-26-4 |
|---|---|
Molecular Formula |
C27H21N |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-methyl-9,10-diphenylanthracen-1-amine |
InChI |
InChI=1S/C27H21N/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18,28H,1H3 |
InChI Key |
SMBONASSNFDWML-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


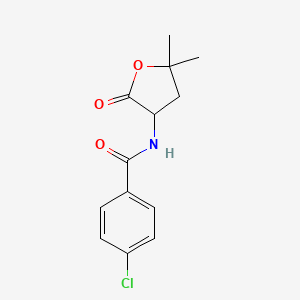
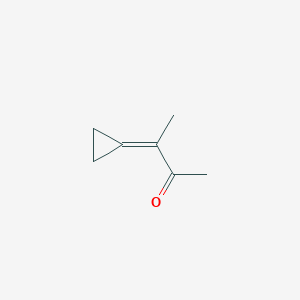


![Thymine,[methyl-3H]](/img/structure/B13805599.png)
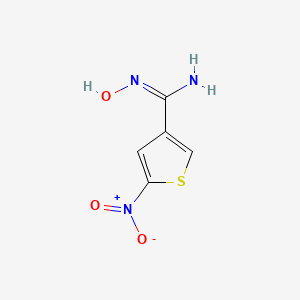

![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
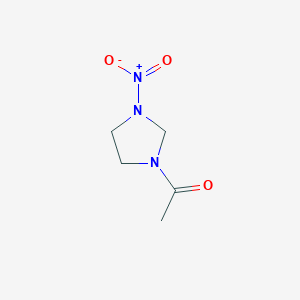
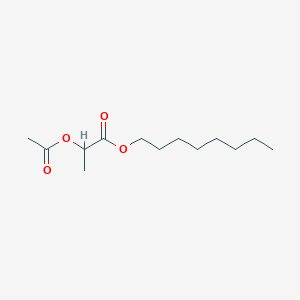
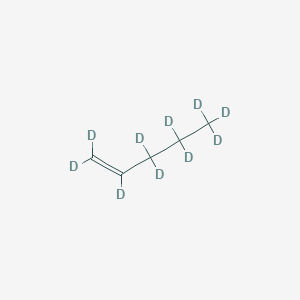
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
